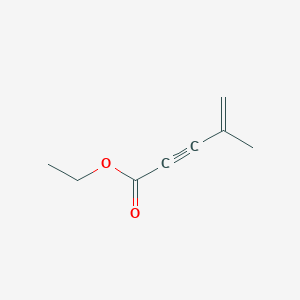
Ethyl 4-methylpent-4-en-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C8H10O2. It is an ester, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is notable for its unique structure, which includes both an alkyne (carbon-carbon triple bond) and an alkene (carbon-carbon double bond) within the same molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylpent-4-en-2-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-methylpent-4-en-2-ynoic acid+ethanolH2SO4ethyl 4-methylpent-4-en-2-ynoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amides, depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.
類似化合物との比較
Ethyl 4-methylpent-4-en-2-ynoate can be compared to other esters and compounds with similar functional groups:
Ethyl acetate: A simple ester with a similar structure but lacks the alkyne and alkene groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Ethyl 4-hydroxy-4-methylpent-2-ynoate: A compound with a hydroxyl group instead of an alkene, showing different reactivity and applications.
特性
CAS番号 |
80220-85-5 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
ethyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3 |
InChIキー |
XCJFEQBPKMOFTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


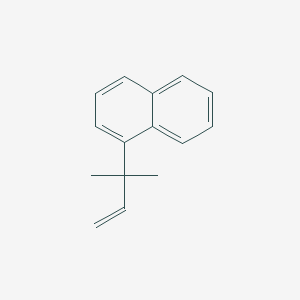
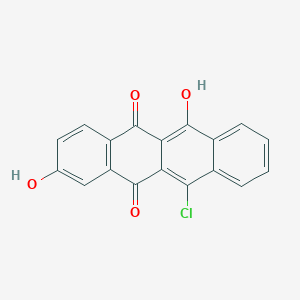
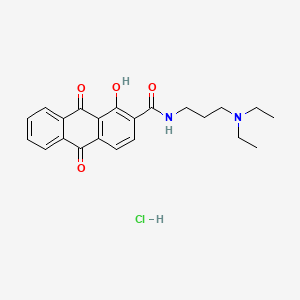
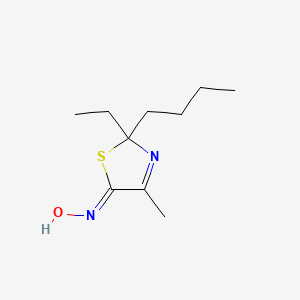
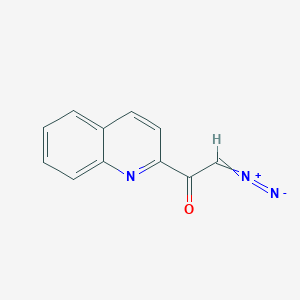
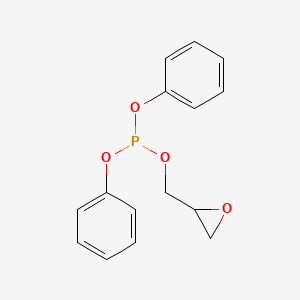
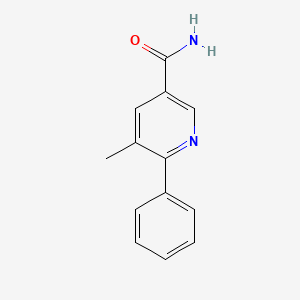
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
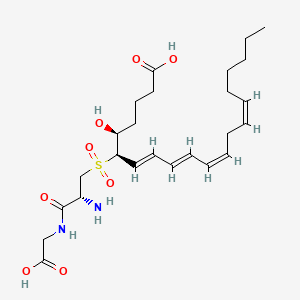

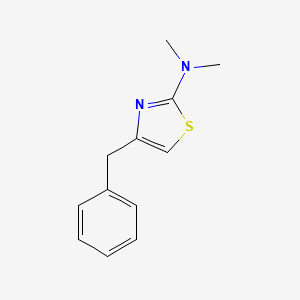
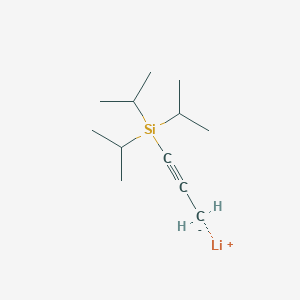
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
